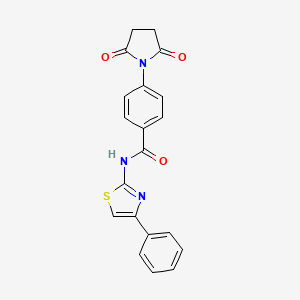

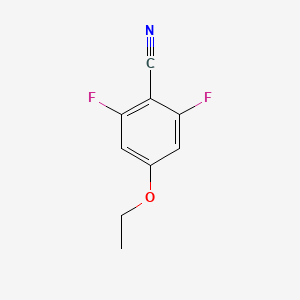

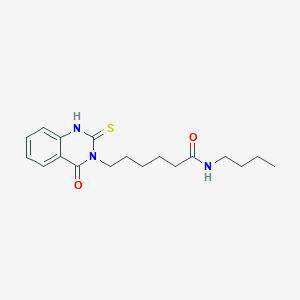

4-Ethoxy-2,6-difluorobenzonitrile

カタログ番号 B3000093

CAS番号:

916483-58-4

分子量: 183.158

InChIキー: DKDWQIZCCWNHHK-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Ethoxy-2,6-difluorobenzonitrile is a chemical compound with the CAS Number: 916483-58-4 . It has a molecular weight of 183.16 .

Molecular Structure Analysis

The IUPAC name for this compound is this compound . The InChI code is 1S/C9H7F2NO/c1-2-13-6-3-8(10)7(5-12)9(11)4-6/h3-4H,2H2,1H3 . This indicates the molecular structure of the compound, including the number and arrangement of atoms.Physical And Chemical Properties Analysis

This compound is a solid at ambient temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not available in the sources I found .科学的研究の応用

Polyether Synthesis

- Multicyclic Poly(benzonitrile ether) Synthesis : 2,6-Difluorobenzonitrile is utilized in the creation of soluble polyethers, specifically in the formation of tree-shaped and cyclic polyethers. This application is significant in polymer chemistry, where 2,6-difluorobenzonitrile contributes to the development of materials with unique properties (Kricheldorf, Hobzova, Schwarz, & Vakhtangishvili, 2005).

Organic Chemistry Studies

- Investigations of Nucleophilic Attack : The compound is used in studies to understand the behavior of ketone enolate anions in nucleophilic attacks, specifically in S_NAr substitutions on fluorobenzonitrile substrates. This research is vital for a deeper understanding of organic reaction mechanisms (Guedira & Beugelmans, 1992).

Spectroscopy and Molecular Analysis

- Microwave Spectroscopy : 2,6-Difluorobenzonitrile has been analyzed using microwave spectroscopy, which helps in understanding its molecular structure and behavior. This type of analysis is crucial for molecular characterization in various scientific fields (Sharma & Doraiswamy, 1996).

Antioxidant Activity Studies

- Evaluation of Antioxidant Effects : In studies related to antioxidant activities, 2,6-substituents at new 4-ethoxy-phenols, which include 4-Ethoxy-2,6-difluorobenzonitrile, are evaluated to understand their effect on antioxidant properties. Such studies are important for developing new antioxidant compounds (Rubio-Cortés et al., 2021).

Chemical Synthesis and Green Technology

- Hydrolysis and Green Preparation Techniques : The hydrolysis of 2,6-difluorobenzonitrile in high-temperature liquid water has been studied as a method for preparing organic reaction intermediates. This research contributes to the development of greener chemical synthesis processes (Haoming, 2011).

Biocatalysis in Pesticide Industry

- Recombinant Biocatalysis for Pesticide Intermediates : The use of recombinant Escherichia coli expressing nitrile hydratase from Aurantimonas manganoxydans for the production of 2,6-difluorobenzamide from 2,6-difluorobenzonitrile is studied. This application is significant in the pesticide industry for the efficient production of intermediates (Yang et al., 2018).

Electronic Transition Studies

- Photoacoustic Spectroscopy : The compound is used in photoacoustic spectroscopy to study electronic transitions. This type of research is vital in the field of spectroscopy and materials science (Ramu, Rao, & Santhamma, 1993).

Surface Chemistry

- Steric Effects in Aryl Radical Reactions : The reactivity of aryl radicals with surfaces, including those involving 2,6-difluorobenzonitrile, is explored to understand steric effects. This study is relevant in surface chemistry and material science (Combellas et al., 2009).

Antimicrobial Studies

- Synthesis of Antimicrobial Compounds : The synthesis of 8-Ethoxycoumarin derivatives, including reactions with 2,6-difluorobenzonitrile, has been researched for their potential antimicrobial activities. This is important in the development of new antimicrobial agents (Mohamed et al., 2012).

作用機序

特性

IUPAC Name |

4-ethoxy-2,6-difluorobenzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F2NO/c1-2-13-6-3-8(10)7(5-12)9(11)4-6/h3-4H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKDWQIZCCWNHHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C(=C1)F)C#N)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-cyclohexylacetamide](/img/structure/B3000023.png)

![ethyl 4-[(1,3-dimethyl-2,6-dioxo-7-propyl-2,3,6,7-tetrahydro-1H-purin-8-yl)methyl]piperazine-1-carboxylate](/img/structure/B3000024.png)

![N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-9H-xanthene-9-carboxamide](/img/structure/B3000029.png)